![molecular formula C26H21F2N3 B2493719 1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901248-24-6](/img/structure/B2493719.png)

1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

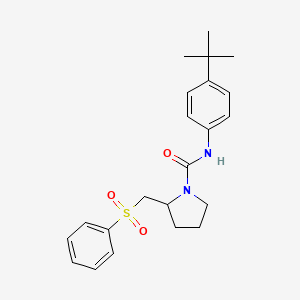

Description

Synthesis Analysis

Synthesis of pyrazolo[3,4-b]quinoline derivatives involves multiple steps, including acylation, alkylation, halogenation, and aminomethylation. Techniques such as dynamic NMR spectroscopy have been used to study the restricted rotation around partial double bonds, and quantum chemical methods help in assigning chemical shifts in NMR spectroscopy (Heydenreich et al., 2005). Additionally, novel methodologies have enabled the synthesis of pyrazolo[3,4-b]quinoline bisphosphonic acids, revealing unexpected intramolecular cyclization and phosphonylation reactions (Teixeira et al., 2021).

Molecular Structure Analysis

Structural elucidation of these compounds is achieved through spectroscopic data and quantum chemical simulations. Optical absorption studies and quantum chemical simulations offer insights into the absorption spectra, indicating the influence of substituent groups on molecular properties (Gondek et al., 2004). Structural comparisons of isomeric series further enhance understanding of intermolecular interactions and molecular geometry (Portilla et al., 2008).

Chemical Reactions and Properties

Pyrazolo[3,4-b]quinolines undergo various chemical reactions, including dehydrogenative heteroannulation, which facilitates the formation of new chemical bonds (Deng et al., 2016). The reactivity of these compounds is influenced by their structure, as demonstrated by reactions involving arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, leading to the formation of hydrazones and pyrazoloquinolines with potential biological activities (Kumara et al., 2016).

Physical Properties Analysis

The physical properties, such as absorption spectra and fluorescence, are significantly influenced by molecular structure alterations. Studies on 1,3-diphenyl-1H-pyrazolo[3,4-b]quinolines as fluorescent molecular sensors demonstrate the potential of these compounds in designing optical materials with desirable photophysical properties (Rurack et al., 2002).

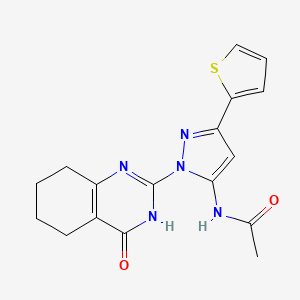

Mechanism of Action

Target of Action

The compound contains a quinoline moiety, which is a common structural motif in many biologically active molecules. Quinolines are known to interact with a variety of biological targets, including DNA gyrase and topoisomerase enzymes .

Biochemical Pathways

Quinolines can affect a variety of biochemical pathways depending on their specific targets .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if it targets DNA gyrase, it could potentially have antibacterial activity .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies on its properties and effects. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name |

1-(4-tert-butylphenyl)-7,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F2N3/c1-26(2,3)17-9-11-18(12-10-17)31-25-19-13-21(27)22(28)14-23(19)29-15-20(25)24(30-31)16-7-5-4-6-8-16/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHJKTPNVLHBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)F)F)C(=N2)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride](/img/structure/B2493637.png)

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)

![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2493647.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2493651.png)

![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)

![4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2493656.png)